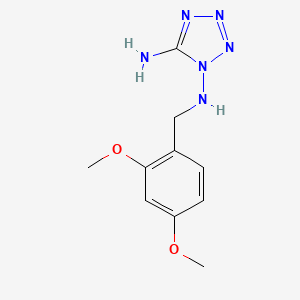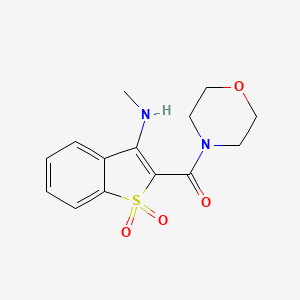![molecular formula C16H18N4OS2 B11468489 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B11468489.png)
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetamide, also known by its chemical structure C₁₈H₂₀N₄OS₂, is a complex organic compound. Let’s break down its components:
Benzothiophene Ring: The core structure contains a benzothiophene ring, which is a fused aromatic system with a sulfur atom.
Imidazole Moiety: Attached to the benzothiophene ring is an imidazole group, characterized by two nitrogen atoms in a five-membered ring.
Cyano Group: The cyano (CN) group is present at the 3-position of the benzothiophene ring.
Preparation Methods
The synthesis of this compound involves several steps
Benzothiophene Synthesis: Start by synthesizing the benzothiophene ring. Common methods include cyclization of appropriate precursors or heterocyclic annulation reactions.
Imidazole Formation: Introduce the imidazole moiety using imidazole derivatives. This step often involves condensation reactions.
Cyano Group Addition: Add the cyano group to the benzothiophene ring using cyanation reagents.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation at the sulfur atom or the imidazole nitrogen.
Reduction: Reduction of the cyano group to an amine is possible.
Substitution: Substitution reactions can occur at various positions.
Common Reagents: Reagents like hydrogen peroxide, reducing agents, and nucleophiles play a role.
Major Products: These depend on reaction conditions but may include derivatives with modified functional groups.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its structural features.
Antifungal Properties: Benzothiophene derivatives often exhibit antifungal activity.
Biological Studies: Investigate its effects on cellular pathways and receptors.
Industry: Limited information, but it could have applications in materials science.
Mechanism of Action
Targets: It likely interacts with proteins or enzymes due to its structural complexity.
Pathways: Further studies are needed to elucidate specific pathways.
Comparison with Similar Compounds
Uniqueness: Its combination of benzothiophene, imidazole, and cyano groups sets it apart.
Similar Compounds: Explore related benzothiophene derivatives, such as other cyano-substituted analogs.
Properties
Molecular Formula |
C16H18N4OS2 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H18N4OS2/c1-9-10(2)19-16(18-9)22-8-14(21)20-15-12(7-17)11-5-3-4-6-13(11)23-15/h3-6,8H2,1-2H3,(H,18,19)(H,20,21) |
InChI Key |
IDHQBNZCHPPKKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)SCC(=O)NC2=C(C3=C(S2)CCCC3)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Phenoxyethyl 2-[1-(4-butoxybenzoyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B11468414.png)
![4-[4-(4-chlorophenyl)-1-methyl-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoic acid](/img/structure/B11468422.png)

![N'-[(E)-(5-cyano-2,4-dimethyl-1H-pyrrol-3-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11468426.png)
![methyl [7-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11468432.png)
![3,8-bis(4-fluorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11468439.png)
![5-[3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-methoxyphenol](/img/structure/B11468446.png)
![[3-Amino-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](1,3-benzodioxol-5-yl)methanone](/img/structure/B11468449.png)
![4-cyclohexyl-6,12,12-trimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11468454.png)

![6-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-5-(phenylcarbonyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B11468465.png)
![6-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11468474.png)
![N-{2-Ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide](/img/structure/B11468476.png)
